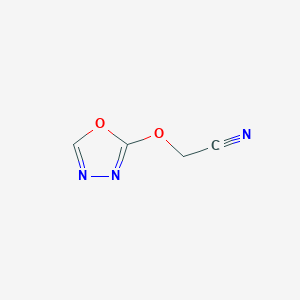
2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile typically involves the reaction of acylhydrazides with nitriles under specific conditions. One common method involves the cyclization of acylhydrazides with nitriles in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity .
化学反应分析
Types of Reactions
2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered chemical properties .
科学研究应用
2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has shown that oxadiazole derivatives possess anticancer, anti-inflammatory, and antiviral properties, making them candidates for drug development.
作用机制
The mechanism of action of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II. These interactions can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells. Additionally, the compound may interact with nucleic acids and proteins, affecting their function and stability .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar chemical properties but different biological activities.
1,3,4-Oxadiazole: A closely related compound with a different substitution pattern on the oxadiazole ring.
2-(1,2,4-Oxadiazol-5-yl)aniline: A derivative with an aniline group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C4H3N3O2 |
|---|---|
分子量 |
125.09 g/mol |
IUPAC 名称 |
2-(1,3,4-oxadiazol-2-yloxy)acetonitrile |
InChI |
InChI=1S/C4H3N3O2/c5-1-2-8-4-7-6-3-9-4/h3H,2H2 |
InChI 键 |
BPPGYBAWLCOZTA-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=C(O1)OCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



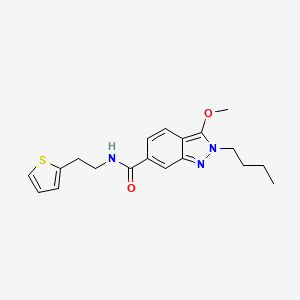

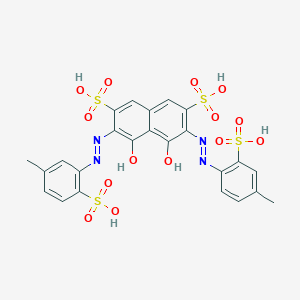
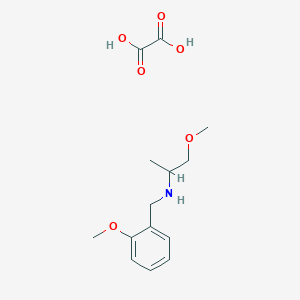
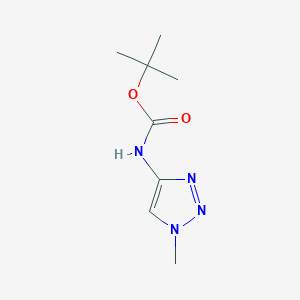
![Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13095883.png)

![3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine](/img/structure/B13095896.png)
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)


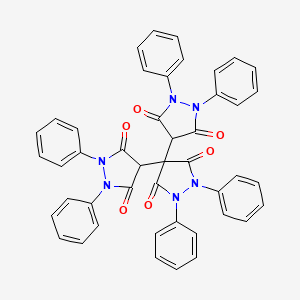
![4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine](/img/structure/B13095965.png)
